
1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, also known as MPP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. MPP is a small molecule that belongs to the class of piperidine derivatives and has been shown to have a wide range of pharmacological activities. In
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
A novel combinatorial library of fused pyran derivatives, incorporating structures similar to the compound of interest, was synthesized using a one-pot three-component cyclocondensation reaction. This process involved 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, active methylene compounds, and enolizable ketones/phenols, with piperidine as a basic catalyst. The synthesized compounds were characterized by elemental analysis and various spectroscopic methods, highlighting the compound's relevance in chemical synthesis and characterization studies (Kalaria, Satasia, & Raval, 2014).
Biological Screening
The same study also explored the biological applications of the synthesized compounds, including their antibacterial activity against pathogenic strains of bacteria and fungi, antituberculosis activity against Mycobacterium tuberculosis H37Rv, and antimalarial activity against Plasmodium falciparum. This demonstrates the compound's potential in contributing to the development of new antibacterial, antituberculosis, and antimalarial agents (Kalaria, Satasia, & Raval, 2014).
Molecular Interaction Studies
Another study focused on the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. Through conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, the study provided insights into the steric and electrostatic interactions that dominate the binding of these compounds to the receptor, which could inform the design of receptor-specific drugs (Shim et al., 2002).
Physiologically Based Pharmacokinetic Modeling
The compound also finds application in pharmacokinetic modeling, as seen in a study involving TBPT, a serotonin-4 receptor partial agonist, and its metabolites. The study utilized in vitro metabolism, binding, and permeability data in static and dynamic physiologically based pharmacokinetic (PBPK) models to project plasma metabolite/parent ratios, demonstrating the compound's utility in predicting drug metabolism and distribution in humans (Obach et al., 2018).
Propriétés
IUPAC Name |
1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-12(20-8-3-7-16-20)15(21)19-10-4-13(5-11-19)14-6-9-18(2)17-14/h3,6-9,12-13H,4-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCRRYRUDIILES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NN(C=C2)C)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

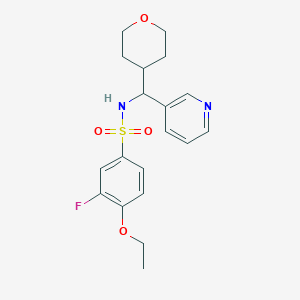
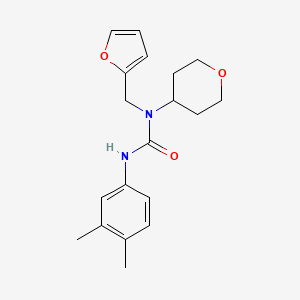
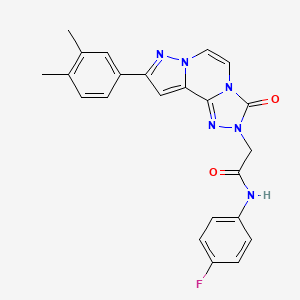
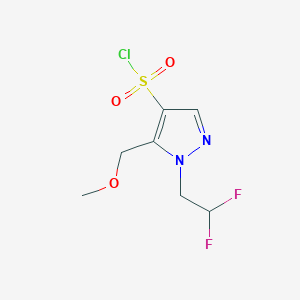

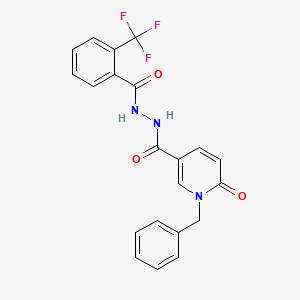
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917052.png)
![2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile](/img/structure/B2917053.png)
![2-(Iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B2917055.png)
![4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2917056.png)
![2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2917057.png)
![1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2917059.png)

